molecular formula C9H11Cl2NO2 B12817590 (8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride

(8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride

Cat. No.: B12817590
M. Wt: 236.09 g/mol
InChI Key: HZVNSNJCBIGQKU-UHFFFAOYSA-N
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Description

(8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C9H11Cl2NO2 It is a derivative of benzo[b][1,4]dioxin, featuring a chlorine atom at the 8th position and a methanamine group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin. This can be achieved through the cyclization of catechol with ethylene glycol under acidic conditions.

    Chlorination: The next step involves the chlorination of 2,3-dihydrobenzo[b][1,4]dioxin to introduce a chlorine atom at the 8th position. This can be done using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents.

    Amination: The chlorinated intermediate is then subjected to nucleophilic substitution with methanamine (methylamine) to introduce the methanamine group at the 6th position.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.

    Reduction: Reduction reactions can target the chlorine atom, potentially replacing it with hydrogen to form a de

Properties

Molecular Formula

C9H11Cl2NO2

Molecular Weight

236.09 g/mol

IUPAC Name

(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H10ClNO2.ClH/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8;/h3-4H,1-2,5,11H2;1H

InChI Key

HZVNSNJCBIGQKU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Cl)CN.Cl

Origin of Product

United States

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